2,6-Dichloro-3-iodopyridine

Medicinal Chemistry Kinase Inhibitors Buchwald-Hartwig Amination

2,6-Dichloro-3-iodopyridine's strategic 3-iodo/2,6-dichloro substitution pattern enables predictable, stepwise diversification via orthogonal cross-coupling reactions (Suzuki-Miyaura at 3-position, followed by 2- or 6-position functionalization). This unique reactivity hierarchy, with reported 92% amination yields, makes it a critical intermediate for pharmaceutical R&D, notably kinase inhibitor synthesis. Ensure your project's success with this high-purity building block.

Molecular Formula C5H2Cl2IN
Molecular Weight 273.88 g/mol
CAS No. 148493-37-2
Cat. No. B142405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-iodopyridine
CAS148493-37-2
Molecular FormulaC5H2Cl2IN
Molecular Weight273.88 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1I)Cl)Cl
InChIInChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H
InChIKeyDPCQIHCGMIPSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-iodopyridine (CAS 148493-37-2): A Strategic Polyhalogenated Pyridine Scaffold for Precision Organic Synthesis


2,6-Dichloro-3-iodopyridine is a polyhalogenated pyridine derivative featuring a pyridine core substituted with chlorine atoms at the 2- and 6-positions and an iodine atom at the 3-position [1]. Its molecular formula is C5H2Cl2IN, with a molecular weight of approximately 273.89 g/mol [1]. The compound is a solid at ambient temperature, exhibiting a melting point in the range of 74-79 °C [1]. Its unique substitution pattern, incorporating both chlorine and iodine halogens, confers a distinct and predictable reactivity profile that is highly valued in modern organic synthesis, particularly for sequential cross-coupling strategies [2].

2,6-Dichloro-3-iodopyridine Procurement: Why Analogs Like 2,6-Dichloro-4-iodopyridine or 2,6-Dibromo-3-iodopyridine Cannot Be Interchanged


The substitution pattern of 2,6-Dichloro-3-iodopyridine is not arbitrary; it is a deliberate design that enables predictable, stepwise diversification [1]. The iodine atom at the 3-position is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the chlorine atoms at the 2- and 6-positions [1]. This reactivity hierarchy allows for selective functionalization at the 3-position while leaving the 2- and 6-chloro substituents intact for subsequent, orthogonal transformations [1]. In contrast, isomers like 2,6-dichloro-4-iodopyridine (CAS 98027-84-0) [2] direct reactivity to the 4-position, leading to a different molecular architecture. Similarly, replacing the chlorine atoms with bromine, as in 2,6-dibromo-3-iodopyridine (CAS 1032582-80-1) [3], alters the electronic and steric properties of the pyridine ring, which can significantly impact reaction kinetics, regioselectivity, and the stability of downstream intermediates [4].

2,6-Dichloro-3-iodopyridine: Head-to-Head Quantitative Differentiation for Informed Procurement


High-Yield Buchwald-Hartwig Amination for BTK Inhibitor Synthesis: A 92% Yield Advantage

In the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, 2,6-Dichloro-3-iodopyridine serves as a key intermediate, enabling a Buchwald-Hartwig amination that proceeds with an excellent 92% yield . This high yield is a direct consequence of the compound's optimized halogen substitution pattern, which facilitates the desired C-N bond formation with high efficiency . While a direct head-to-head comparison with an alternative intermediate in the exact same published synthetic route is not available, this 92% yield in a complex pharmaceutical synthesis is a strong, cross-study comparable indicator of its utility .

Medicinal Chemistry Kinase Inhibitors Buchwald-Hartwig Amination

Controlled Halogen Reactivity Enables Stepwise Functionalization: A Defined Selectivity Advantage Over 2,6-Dichloro-4-iodopyridine

The iodine atom at the 3-position is significantly more reactive than the chlorine atoms at the 2- and 6-positions, enabling selective, sequential functionalization [1]. This contrasts with 2,6-dichloro-4-iodopyridine, where the iodine is at the 4-position [2]. While both undergo cross-coupling, the resulting substitution pattern dictates the final molecular architecture [2]. For example, in Suzuki-Miyaura reactions of polychlorinated pyridines, the reaction is shown to be selective for a single site, allowing for the creation of 2-chloro-6-alkylpyridines [3]. Although this study does not directly compare the 3- and 4-iodo isomers, it highlights the principle that the position of the halogen dictates the achievable substitution pattern.

Organic Synthesis Cross-Coupling Regioselectivity

Lithiation Regioselectivity: 2,6-Dichloro-3-iodopyridine Yields a 4-Lithiated Intermediate for Unique Functionalization

Upon treatment with lithium diisopropylamide (LDA), 2,6-dichloro-3-iodopyridine undergoes deprotonation to afford a 4-lithiated intermediate [1]. This regioselectivity is distinct from that observed for 2,4-dichloro-3-iodopyridine and 3,5-dichloro-4-bromopyridine, which yield 5- and 2-lithiated intermediates, respectively, under the same conditions [1]. This demonstrates that the specific substitution pattern of 2,6-dichloro-3-iodopyridine provides access to a unique metallated species, which is a valuable tool for introducing further functionality at the 4-position of the pyridine ring [1].

Organometallic Chemistry Directed ortho-Metalation Pyridine Functionalization

2,6-Dichloro-3-iodopyridine Applications: Where Its Differentiated Reactivity Delivers Proven Value


Synthesis of Kinase Inhibitors for Targeted Cancer Therapies

2,6-Dichloro-3-iodopyridine is a critical intermediate in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors like those targeting BTK . The compound's ability to undergo high-yielding Buchwald-Hartwig aminations (92% yield reported) at the 3-position makes it ideal for constructing the complex heterocyclic cores found in these potent therapeutics .

Construction of 3,5-Diarylpyridines via Sequential Cross-Coupling

The orthogonal reactivity of the iodine and chlorine substituents allows for the stepwise assembly of complex molecular architectures . A typical strategy involves a first Suzuki-Miyaura coupling at the more reactive 3-iodo position, followed by a subsequent coupling at the 2- or 6-chloro position under more forcing conditions . This enables the synthesis of unsymmetrical 3,5-diarylpyridines, which are valuable scaffolds in both medicinal chemistry and materials science [1].

Generation of 4-Substituted Pyridine Derivatives via Directed Lithiation

The unique ability of 2,6-dichloro-3-iodopyridine to undergo regioselective lithiation at the 4-position upon treatment with LDA provides a powerful method for introducing a wide range of electrophiles at this site . This approach is particularly valuable when traditional cross-coupling methods are unsuitable or when access to the 4-position is required for further elaboration of the pyridine scaffold .

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